(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-HYDROXY-8-[(Z)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-(2-NITROPHENYL)-4H-CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a unique combination of functional groups, including amino, hydroxy, methoxy, nitro, and imino groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-HYDROXY-8-[(Z)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-(2-NITROPHENYL)-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through the condensation of salicylaldehyde derivatives with malononitrile in the presence of a base, such as piperidine, under reflux conditions.
Introduction of the nitro group: Nitration of the chromene core can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Amino group addition:
Formation of the imino group: This step involves the condensation of the amino group with 3-methoxybenzaldehyde under acidic conditions to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Conversion of nitro group to amino group.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-AMINO-5-HYDROXY-8-[(Z)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-(2-NITROPHENYL)-4H-CHROMENE-3-CARBONITRILE has been studied for various scientific research applications:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Investigation of its antimicrobial and antioxidant properties.
Chemical Biology: Use as a probe to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological macromolecules, such as DNA and proteins. The imino and nitro groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition of enzymatic activities or disruption of cellular processes. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-5-HYDROXY-4H-CHROMENE-3-CARBONITRILE: Lacks the nitro and imino groups, resulting in different reactivity and biological activity.
5-HYDROXY-4-(2-NITROPHENYL)-4H-CHROMENE-3-CARBONITRILE: Lacks the amino and imino groups, affecting its interaction with biological targets.
8-[(Z)-[(3-METHOXYPHENYL)IMINO]METHYL]-4-(2-NITROPHENYL)-4H-CHROMENE-3-CARBONITRILE: Lacks the amino and hydroxy groups, altering its chemical properties and applications.
Properties
Molecular Formula |
C24H18N4O5 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
(4R)-2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C24H18N4O5/c1-32-16-6-4-5-15(11-16)27-13-14-9-10-20(29)22-21(18(12-25)24(26)33-23(14)22)17-7-2-3-8-19(17)28(30)31/h2-11,13,21,29H,26H2,1H3/t21-/m0/s1 |
InChI Key |
PZEBRVGNLLTSJU-NRFANRHFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N=CC2=C3C(=C(C=C2)O)[C@H](C(=C(O3)N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C3C(=C(C=C2)O)C(C(=C(O3)N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.